

1-Bromo-3-(methoxymethoxy)naphthalene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-3-(methoxymethoxy)naphthalene
Cat. No.:	B8147134

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-3-(methoxymethoxy)naphthalene**

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of **1-Bromo-3-(methoxymethoxy)naphthalene**. As a functionalized naphthalene derivative, this compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science research. This document details its physicochemical characteristics, provides a robust protocol for its preparation via methoxymethyl (MOM) ether protection of 3-bromo-1-naphthol, explores its anticipated spectroscopic signature, and discusses its reactivity. Emphasis is placed on the strategic use of its two primary functional groups: the aryl bromide for cross-coupling reactions and the acid-labile MOM ether as a protecting group for the naphtholic hydroxyl. Safety and handling protocols based on analogous chemical structures are also provided to ensure safe laboratory practice.

Compound Identification and Physicochemical Properties

1-Bromo-3-(methoxymethoxy)naphthalene is a synthetic organic compound featuring a naphthalene core substituted with a bromine atom at the C1 position and a methoxymethyl (MOM) ether at the C3 position. The MOM group serves as a common protecting group for the

hydroxyl functionality of the parent 3-bromo-1-naphthol. This dual functionality makes it a versatile intermediate for sequential, site-selective modifications.

Table 1: Core Properties of **1-Bromo-3-(methoxymethoxy)naphthalene**

Property	Value	Source
IUPAC Name	1-bromo-3-(methoxymethoxy)naphthalene	-
CAS Number	2158303-49-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₁ BrO ₂	[1] [2]
Molecular Weight	267.12 g/mol	[1] [2]
Appearance	(Anticipated) Colorless to pale yellow solid or oil	-
Storage	Sealed in dry, 2-8°C	[2]

Synthesis and Purification Protocol

The preparation of **1-Bromo-3-(methoxymethoxy)naphthalene** is most effectively achieved through the protection of the hydroxyl group of 3-bromo-1-naphthol. The following protocol is based on a well-established method for the MOM protection of brominated naphthols, ensuring high yield and purity.[\[3\]](#)

Causality and Experimental Rationale

The synthesis relies on a Williamson ether synthesis variant. 3-Bromo-1-naphthol, a weak acid, is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium naphthoxide intermediate. This highly nucleophilic alkoxide then reacts with chloromethyl methyl ether (MOM-Cl) in an S_n2 reaction to form the desired methoxymethyl ether. Anhydrous N,N-dimethylformamide (DMF) is used as the polar aprotic solvent to facilitate the dissolution of the naphthoxide salt and promote the S_n2 kinetics. The reaction is initially cooled to control the exothermic reaction of NaH with the solvent and substrate, then allowed to proceed to completion.

Detailed Step-by-Step Methodology

Materials:


- 3-Bromo-1-naphthol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Chloromethyl methyl ether (MOM-Cl)
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane

Procedure:

- Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-bromo-1-naphthol (1.0 eq) in anhydrous DMF.
- Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise. Stir the resulting suspension at room temperature for 15-20 minutes until hydrogen gas evolution ceases.
- Etherification: Re-cool the mixture to 0°C. Add chloromethyl methyl ether (1.2 eq) dropwise via syringe. Stir the reaction mixture for an additional 15-20 minutes at 0°C, then allow it to warm to room temperature and stir for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.
- Workup: Carefully quench the reaction by the slow addition of deionized water at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

- **Washing:** Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 5-15% EtOAc/hexane) as the eluent, to yield **1-bromo-3-(methoxymethoxy)naphthalene** as a pure product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

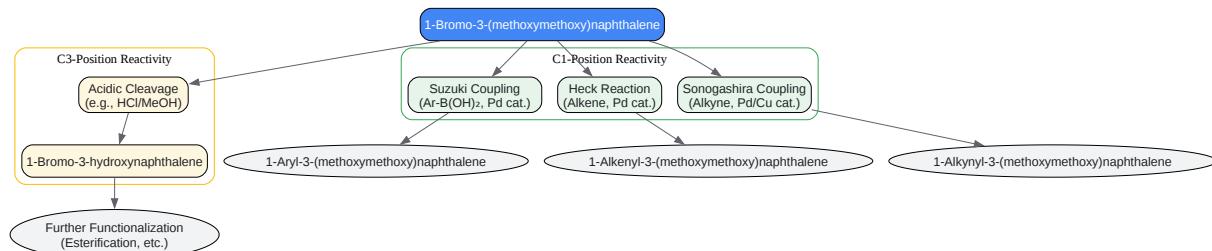
Caption: Workflow for the synthesis of **1-Bromo-3-(methoxymethoxy)naphthalene**.

Spectroscopic Characterization (Anticipated)

While dedicated experimental spectra for **1-bromo-3-(methoxymethoxy)naphthalene** are not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous naphthalene derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Predicted NMR and IR Data

Spectroscopy	Predicted Chemical Shifts / Frequencies
¹ H NMR	δ (ppm): 7.2-8.2 (m, 6H, Ar-H), 5.2-5.3 (s, 2H, O-CH ₂ -O), 3.5-3.6 (s, 3H, O-CH ₃)
¹³ C NMR	δ (ppm): 155-157 (Ar C-O), 110-135 (Ar-C, Ar C-Br), 94-96 (O-CH ₂ -O), 56-57 (O-CH ₃)
IR	ν (cm ⁻¹): 3050-3100 (Ar C-H stretch), 2800-3000 (Aliphatic C-H stretch), 1580-1620 (Ar C=C stretch), 1050-1150 (C-O ether stretch)


Chemical Reactivity and Synthetic Applications

The synthetic utility of **1-bromo-3-(methoxymethoxy)naphthalene** stems from the orthogonal reactivity of its two key functional groups.

- **Aryl Bromide (C1-Position):** The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of carbon, nitrogen, or oxygen-based substituents at the C1 position. This is a foundational strategy for building complex polycyclic aromatic systems or biaryl compounds.
- **Methoxymethyl (MOM) Ether (C3-Position):** The MOM group is a robust protecting group for the phenolic hydroxyl, stable to a wide range of nucleophilic and basic conditions commonly employed in cross-coupling reactions. It can be selectively removed under mild acidic conditions (e.g., HCl in MeOH, or trifluoroacetic acid) to liberate the free hydroxyl group. This allows for subsequent functionalization at the C3 position, such as etherification, esterification, or use in other condensation reactions.

This differential reactivity allows for a programmed, multi-step synthesis, modifying the C1 position while the C3 hydroxyl is masked, followed by deprotection and reaction at C3.

Reactivity Pathways Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-bromo-3-(methoxymethoxy)naphthalene | 2158303-49-0 [chemicalbook.com]
- 2. 2158303-49-0|1-Bromo-3-(methoxymethoxy)naphthalene|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [1-Bromo-3-(methoxymethoxy)naphthalene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8147134#1-bromo-3-methoxymethoxy-naphthalene-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com